2-(Difluoromethyl)lysine
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Overview
Description
2-(difluoromethyl)lysine is a fluoroamino acid that is lysine with a difluoromethyl group at position 2. It has a role as a metabolite. It derives from a lysine.
Scientific Research Applications
Lysine Modifications in Proteomics : The study by Bao, Yang, and Chen (2021) discusses lysine 2-hydroxyisobutyrylation, a post-translational modification type in proteomics. They developed an algorithm, 2-hydr_Ensemble, to identify such modifications, demonstrating its efficacy in various organisms like HeLa cells, Physcomitrella patens, and Saccharomyces cerevisiae (Bao, Yang, & Chen, 2021).
Lysine Determination Techniques : Rosselet and Ruch (1968) utilized Dansylchloride for the cytofluorometric determination of lysine, showing the specific reaction of Dansylchloride with amino groups in ethanol and its application in various biological samples (Rosselet & Ruch, 1968).
Antimicrobial Applications of ε-Poly-l-lysine : The paper by Yoshida and Nagasawa (2003) explores ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid derived from lysine, known for its wide range of antimicrobial activity and stability in various conditions. This compound is produced industrially for use as a food additive (Yoshida & Nagasawa, 2003).
Lysine Catabolism in Plants : Arruda, Kemper, Papes, and Leite (2000) discussed the regulatory aspects of lysine catabolism in plants, emphasizing the saccharopine pathway's role in lysine degradation. This research has implications for genetic manipulation to increase lysine content in plant seeds (Arruda, Kemper, Papes, & Leite, 2000).
L-Lysine Production Improvement : The review by Félix et al. (2019) delves into the state of the art in L-lysine production, focusing on strain development and fermentation technologies. This research is significant for its industrial applications in food and animal feed (Félix et al., 2019).
Fermentative Production of L-2-Hydroxyglutarate : Prell, Burgardt, Meyer, and Wendisch (2021) extended the natural l-lysine biosynthesis pathway in Corynebacterium glutamicum for fermentative production of l-2-hydroxyglutarate, a valuable compound for the chemical and pharmaceutical industries (Prell, Burgardt, Meyer, & Wendisch, 2021).
Properties
Molecular Formula |
C7H14F2N2O2 |
---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2,6-diamino-2-(difluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13) |
InChI Key |
WNICGTIQUHHISW-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
Synonyms |
2-(difluoromethyl)lysine alpha-difluoromethyllysine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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